molecular formula C18H15NO2 B6368833 4-(3-Benzyloxyphenyl)-2-hydroxypyridine, 95% CAS No. 1261914-42-4

4-(3-Benzyloxyphenyl)-2-hydroxypyridine, 95%

Cat. No. B6368833
CAS RN: 1261914-42-4
M. Wt: 277.3 g/mol
InChI Key: MRHRPBIKHCHROU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Benzyloxyphenyl)-2-hydroxypyridine, 95% (4-BOP-2-HOP) is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 122-124°C, and is soluble in most organic solvents. 4-BOP-2-HOP has been used in numerous biochemical and physiological studies, and is also a key intermediate in many synthetic processes.

Scientific Research Applications

4-(3-Benzyloxyphenyl)-2-hydroxypyridine, 95% is used in a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including heterocyclic compounds, heteroaromatic compounds, and small molecules. 4-(3-Benzyloxyphenyl)-2-hydroxypyridine, 95% has also been used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, 4-(3-Benzyloxyphenyl)-2-hydroxypyridine, 95% has been used in the synthesis of materials for use in optoelectronic devices, such as LEDs, lasers, and photovoltaics.

Mechanism of Action

The mechanism of action of 4-(3-Benzyloxyphenyl)-2-hydroxypyridine, 95% is not well understood. However, it is believed to act as an electron donor, enabling electron transfer between molecules. This electron transfer is believed to be responsible for the synthesis of organic compounds and materials for use in optoelectronic devices.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Benzyloxyphenyl)-2-hydroxypyridine, 95% are not well understood. However, it has been shown to be non-toxic in both in vitro and in vivo studies. Additionally, it has been shown to have no significant effect on the activity of enzymes or other biological molecules.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(3-Benzyloxyphenyl)-2-hydroxypyridine, 95% in lab experiments is its high purity. It is available in 95% purity, which is ideal for use in laboratory experiments. Additionally, 4-(3-Benzyloxyphenyl)-2-hydroxypyridine, 95% is relatively inexpensive, making it a cost-effective option for laboratory experiments. However, 4-(3-Benzyloxyphenyl)-2-hydroxypyridine, 95% is not very soluble in water, and is not very stable in the presence of light or heat, which can limit its use in some experiments.

Future Directions

The potential future directions for 4-(3-Benzyloxyphenyl)-2-hydroxypyridine, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of organic compounds and materials for use in optoelectronic devices. Additionally, further research into the synthesis methods of 4-(3-Benzyloxyphenyl)-2-hydroxypyridine, 95% could lead to improved yields and more cost-effective production. Finally, research into the solubility and stability of 4-(3-Benzyloxyphenyl)-2-hydroxypyridine, 95% could lead to new methods for its use in laboratory experiments.

Synthesis Methods

4-(3-Benzyloxyphenyl)-2-hydroxypyridine, 95% can be synthesized by a variety of methods, including the Vilsmeier-Haack reaction, the Ullmann reaction, and the Suzuki coupling reaction. The Vilsmeier-Haack reaction involves the reaction of a phenol with an alkyl halide in the presence of phosphorus oxychloride, while the Ullmann reaction involves the reaction of an aryl halide with a copper salt in the presence of a base. The Suzuki coupling reaction is a palladium-catalyzed reaction between a boronic acid and an aryl halide. All three methods yield 4-(3-Benzyloxyphenyl)-2-hydroxypyridine, 95% in high yields.

properties

IUPAC Name

4-(3-phenylmethoxyphenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c20-18-12-16(9-10-19-18)15-7-4-8-17(11-15)21-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHRPBIKHCHROU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=O)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683230
Record name 4-[3-(Benzyloxy)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261914-42-4
Record name 4-[3-(Benzyloxy)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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